Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is a complex organic compound with a unique structure that combines carbanilic acid with a morpholinoethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester typically involves the esterification of carbanilic acid derivatives with 2-morpholinoethanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Common methods include:
Esterification Reaction: Carbanilic acid derivatives are reacted with 2-morpholinoethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Solvent Use: Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid derivatives, which can then interact with enzymes or receptors in biological systems. The morpholinoethyl group may enhance the compound’s solubility and bioavailability, facilitating its effects.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid derivatives: Similar in structure but may have different ester or amine groups.
Phenyl esters: Share the ester functional group but differ in the aromatic substituents.
Uniqueness
Carbanilic acid, 2-methyl-4-(pentyloxy)-, 2-morpholinoethyl ester is unique due to its combination of a carbanilic acid core with a morpholinoethyl ester group, which imparts specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
63986-53-8 |
---|---|
Molecular Formula |
C19H30N2O4 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(2-methyl-4-pentoxyphenyl)carbamate |
InChI |
InChI=1S/C19H30N2O4/c1-3-4-5-11-24-17-6-7-18(16(2)15-17)20-19(22)25-14-10-21-8-12-23-13-9-21/h6-7,15H,3-5,8-14H2,1-2H3,(H,20,22) |
InChI Key |
FHEKXUCBYOOBDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)NC(=O)OCCN2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.